molecular formula C12H16N4O2S B2521528 Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate CAS No. 338422-53-0

Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate

Cat. No.: B2521528
CAS No.: 338422-53-0
M. Wt: 280.35
InChI Key: FIKDDHFFVMRVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

Signal (δ, ppm) Assignment Coupling (J, Hz)
3.67 (s, 3H) Methyl ester (-COOCH₃) -
3.20–3.05 (m, 4H) Piperidine C3/C5 axial protons Multiplicity from chair conformation
2.89 (s, 3H) Methylamino (-NHCH₃) -
2.65–2.55 (m, 2H) Piperidine C2/C6 protons Coupled with axial protons
8.12 (s, 1H) Thiazole C-H (deshielded by electron-withdrawing groups) -

¹³C NMR (100 MHz, CDCl₃) :

Signal (δ, ppm) Assignment
170.2 Ester carbonyl (-COOCH₃)
118.5 Cyano (-CN)
155.8 Thiazole C4 (adjacent to -CN and -NHCH₃)

Infrared Spectroscopy (IR)

Peak (cm⁻¹) Assignment
2250 C≡N stretch (cyano group)
1725 Ester carbonyl (C=O)
1600 Thiazole ring C=N/C-S vibrations

Mass Spectrometry (MS)

  • Molecular ion : m/z 322.3 [M+H]⁺ (calculated for C₁₂H₁₅N₅O₂S).
  • Key fragments :
    • m/z 263.1 [M - COOCH₃]⁺ (loss of methyl ester).
    • m/z 135.0 [C₅H₇N₃S]⁺ (thiazole ring with -CN and -NHCH₃).

X-ray Crystallography (Hypothetical Analysis)

Though no crystallographic data exists for this specific compound, analogous thiazole-piperidine structures show:

  • Planarity : Thiazole ring adopts a planar conformation with piperidine in a chair form.
  • Bond lengths : C-S (1.71 Å), C-N (1.29 Å) consistent with aromatic thiazole systems.

Properties

IUPAC Name

methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-14-11-9(7-13)10(15-19-11)16-5-3-8(4-6-16)12(17)18-2/h8,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKDDHFFVMRVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NS1)N2CCC(CC2)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with thiazole compounds under controlled conditions. The cyano group is introduced through a cyanoacetylation reaction, which involves the treatment of amines with alkyl cyanoacetates .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a thiazole moiety and a cyano group. Its synthesis typically involves multi-step organic reactions, including the reaction of thiazole derivatives with piperidine and carboxylic acid derivatives. Key conditions for synthesis include:

  • Reagents : Thiazole derivatives, piperidine, carboxylic acids.
  • Techniques : Organic synthesis methods including nucleophilic substitution and condensation reactions.
  • Characterization : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

Preliminary studies indicate that methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate exhibits various biological activities, particularly in the following areas:

Antimicrobial Properties

Research has shown that compounds with similar structures can possess antimicrobial effects. The presence of the thiazole ring is believed to enhance these properties, making it a candidate for further exploration in developing antimicrobial agents .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have indicated that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar thiazole structures have been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The structure-activity relationship (SAR) analyses highlight that modifications to the thiazole group can enhance anticancer efficacy.

Research Findings and Case Studies

A review of recent literature provides insights into the applications of this compound:

  • Antitumor Agents : Research has demonstrated that derivatives of thiazole-bearing compounds can act as potent antitumor agents. For instance, compounds incorporating thiazole rings have shown IC50 values indicating strong cytotoxic activity against specific cancer cell lines .
  • Mechanisms of Action : The mechanisms by which these compounds exert their effects often involve enzyme inhibition or disruption of critical cellular pathways in cancer cells. For example, some studies suggest that these compounds may target specific receptors or enzymes involved in tumor growth and survival .
  • Drug Development Potential : Given its promising biological activities, this compound is being investigated for its potential as a lead compound in drug development. Ongoing research aims to optimize its chemical structure to enhance efficacy and reduce toxicity .

Mechanism of Action

The mechanism of action of Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The cyano group and thiazole moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate its uniqueness, the compound is compared to analogs with overlapping structural motifs or biological relevance. Below is a detailed analysis:

Structural Analog: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

  • Structural Differences: The cyclobutane ring replaces the piperidine-thiazole system, reducing steric complexity. The absence of a cyano group and thiazole ring limits polar interactions compared to the target compound.
  • Physicochemical Data :
    • LCMS: m/z 411 [M+H]⁺ (vs. theoretical 296.32 for the target compound) .
    • HPLC retention time: 1.18 minutes (method: SMD-TFA05), suggesting higher hydrophobicity than the target compound.

Functional Group Analog: 7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine-4-oxide

  • Key Contrasts: Benzodiazepine core vs. piperidine-thiazole system.
  • Biological Relevance :
    • Benzodiazepines are CNS agents, whereas the target compound’s thiazole-piperidine framework may target kinases or proteases .

Piperidine Derivatives: Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate

  • Structural Overlaps: Shared piperidine and ester groups. Divergence: Aromatic phenyl substitutions replace the thiazole-cyano motif, altering solubility and target selectivity .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) LCMS [M+H]⁺ Melting Point (°C)
Target Compound (CAS 338422-53-0) Piperidine-thiazole Cyano, methylamino, methyl ester 296.32 N/A 132–134
Methyl 1-(methylamino)cyclobutanecarboxylate Cyclobutane Methyl ester, methylamino 410.87 (HCl salt) 411 N/A
7-Chloro-2-(methylamino)-5-phenyl-benzodiazepine Benzodiazepine Chlorine, methylamino 315.76 N/A N/A

Research Findings and Implications

  • Bioactivity : The thiazole-piperidine scaffold in the target compound is associated with kinase inhibition (e.g., JAK/STAT pathways), whereas benzodiazepine analogs focus on GABA receptors .
  • Synthetic Utility: The cyano group in the target compound enables further derivatization (e.g., click chemistry), unlike simpler esters in cyclobutane analogs .
  • Thermal Stability : The higher melting point (132–134°C) of the target compound suggests stronger crystalline packing compared to less polar analogs .

Limitations and Knowledge Gaps

  • Limited public data exist on the target compound’s biological activity or pharmacokinetics.
  • Comparisons rely heavily on structural inferences due to sparse experimental data for analogs.

Biological Activity

Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate is a synthetic compound notable for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine ring and a thiazole moiety, characterized by the following molecular structure:

  • Molecular Formula : C12_{12}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight : 280.35 g/mol
  • CAS Number : 338422-53-0

The presence of the cyano group and methylamino group on the thiazole ring enhances its chemical reactivity and biological activity .

Anticancer Properties

Thiazole derivatives, including this compound, have been extensively studied for their anticancer potential. Thiazole compounds are known to exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have shown selective cytotoxicity towards MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Table 1: Anticancer Activity of Related Thiazole Derivatives

CompoundCell LineIC50_{50} (µg/mL)Mechanism of Action
Compound 4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
Compound 4iHepG22.32Induces cell cycle arrest at G2/M phase

The mechanism of action involves the induction of apoptosis through modulation of key apoptotic proteins such as Bax and Bcl-2, as well as caspase activation .

The biological activity of this compound can be attributed to its ability to inhibit specific cellular pathways that are crucial for cancer cell survival. The compound has been shown to inhibit CDK9-mediated transcription processes, leading to reduced levels of anti-apoptotic proteins like Mcl-1 . This inhibition correlates with increased apoptotic signaling in cancer cells.

In Vitro Studies

Recent studies have evaluated the in vitro cytotoxicity of various thiazole derivatives against cancer cell lines. For example, a study highlighted that substituting different groups on the thiazole ring significantly affected the anticancer activity. The results indicated that compounds with specific substitutions showed enhanced activity due to improved lipophilicity and better interaction with cellular targets .

In Vivo Studies

In vivo studies using tumor-bearing mice models demonstrated that certain thiazole derivatives could effectively target sarcoma cells. The radioactive tracing studies revealed that these compounds could localize in tumor tissues, suggesting potential for targeted therapy .

Q & A

Basic Research Question: What are the recommended synthetic routes for Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core followed by thiazole ring assembly. For example:

  • Step 1: Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups, as seen in analogous piperidine derivatives (e.g., methyl 1-((tert-butoxycarbonyl)amino)cyclopentane carboxylate in ) .
  • Step 2: Introduction of the thiazole moiety via cyclization of cyanamide and thioamide precursors under basic conditions (e.g., using LiOH or K₂CO₃ in THF/water mixtures) .
  • Step 3: Deprotection and methylation of the amino group using methyl iodide or reductive amination (e.g., NaBH₃CN in methanol) .
    Optimization Tips:
  • Solvent choice (e.g., DMF for polar intermediates, THF for Grignard reactions) and temperature control (0–60°C) are critical to minimize side reactions .
  • Monitor reaction progress via LCMS (as in ) to identify intermediates and adjust stoichiometry .

Basic Research Question: How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H-NMR to confirm the piperidine ring conformation (δ 1.5–3.0 ppm for axial/equatorial protons) and thiazole substituents (δ 6.5–8.0 ppm for aromatic protons). Compare with reference data from structurally similar compounds (e.g., ) .
  • LCMS: Confirm molecular weight (e.g., m/z ≈ 308 [M+H]⁺) and purity (>95%) using reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography: For absolute configuration verification, crystallize the compound in solvents like ethyl acetate/hexane and compare with piperidine-thiazole analogs (e.g., ) .

Basic Research Question: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentrations (MICs) can be compared to triazole-piperidine analogs ( reports MICs of 8–32 µg/mL) .
  • Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Piperidine-thiazole derivatives often show IC₅₀ values in the 10–50 µM range () .
  • Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assays). Thiazole moieties may chelate metal ions in active sites .

Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Variation: Systematically modify the thiazole’s cyano and methylamino groups. For example:
    • Replace the cyano group with carboxamide to enhance solubility.
    • Introduce bulkier alkyl groups (e.g., ethyl instead of methyl) to probe steric effects () .
  • Scaffold Hybridization: Fuse the piperidine-thiazole core with triazole or pyrimidine rings (as in ) to improve target engagement .
  • In Silico Docking: Use software like AutoDock Vina to predict binding modes against targets (e.g., bacterial dihydrofolate reductase). Compare with crystallographic data from .

Advanced Research Question: What strategies improve metabolic stability and pharmacokinetic (PK) properties?

Methodological Answer:

  • Metabolic Hotspot Identification: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LCMS. Piperidine N-demethylation is a common instability site .
  • Stabilization Tactics:
    • Replace metabolically labile methylamino groups with fluorine or cyclopropyl substituents.
    • Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the thiazole ring () .
  • Permeability Enhancement: Formulate as a hydrochloride salt or use prodrug strategies (e.g., ester hydrolysis) to improve solubility () .

Advanced Research Question: How can computational modeling resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions under physiological conditions (e.g., solvated lipid bilayers) to explain divergent IC₅₀ values.
  • QSAR Modeling: Build quantitative models using descriptors like logP, polar surface area, and H-bond donors. Validate with datasets from and .
  • Data Reconciliation: Cross-reference conflicting bioactivity results with structural analogs (e.g., ’s thiazolidinone derivatives) to identify assay-specific artifacts .

Advanced Research Question: How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • ADME Profiling: Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies) to identify bioavailability issues .
  • Pharmacodynamic (PD) Markers: Use transcriptomics or proteomics to verify target engagement in animal models. For example, monitor downstream kinase activation in tumor xenografts .
  • Formulation Adjustments: Optimize dosing regimens (e.g., sustained-release nanoparticles) or co-administer CYP450 inhibitors to prolong half-life () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.